Marimastat - 154039-60-8

Marimastat

Catalog Number: EVT-287693
CAS Number: 154039-60-8
Molecular Formula: C15H29N3O5
Molecular Weight: 331.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Marimastat is a synthetic, orally bioavailable, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) [, , , , ]. It belongs to the hydroxamic acid-based class of MMP inhibitors and acts by mimicking the structure of collagen, chelating the zinc atom in the active site of MMPs [, ].

Future Directions
  • Targeted Drug Delivery: Developing strategies to deliver Marimastat specifically to tumor sites could enhance its efficacy and minimize side effects [].
  • Combination Therapies: Investigating the use of Marimastat in combination with other anticancer agents could improve treatment outcomes [, ].
Synthesis Analysis

The synthesis of marimastat involves several chemical reactions that allow for the production of the compound in a form suitable for biological evaluation. Notably, an asymmetric synthesis pathway has been developed that enables site-specific attachment to solid surfaces, facilitating its use in affinity chromatography .

Technical Details:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo multiple reaction steps including coupling reactions, hydrolysis, and purification processes.
  2. Reaction Conditions: The reactions are typically conducted under controlled temperature and pressure conditions to optimize yield and purity. For instance, marimastat can be synthesized using a combination of methanol and tetrahydrofuran as solvents at room temperature .
  3. Purification: Final products are purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological assays.
Molecular Structure Analysis

Marimastat has a complex molecular structure characterized by its hydroxamate group, which is crucial for its interaction with the zinc ion in the active site of matrix metalloproteinases. The molecular formula of marimastat is C29H47N3O9, and it features multiple functional groups that contribute to its biological activity.

Structural Data:

  • Molecular Weight: Approximately 605.71 g/mol.
  • Key Functional Groups: Hydroxamate moiety, amine groups, and various alkyl chains that enhance its solubility and binding affinity .
Chemical Reactions Analysis

Marimastat undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Metal Binding Reaction: The hydroxamate group binds covalently to the zinc ion present in the active site of matrix metalloproteinases, inhibiting their activity.
  2. Substrate Cleavage Reaction: In biological systems, marimastat prevents the proteolytic cleavage of substrates such as nectin-3 by inhibiting MMP-9 activity .
  3. Pharmacokinetic Reactions: Following administration, marimastat is metabolized in the body, where its concentration in plasma decreases rapidly while maintaining a steady concentration in brain tissue, indicating effective blood-brain barrier penetration .
Mechanism of Action

The mechanism by which marimastat exerts its effects involves the selective inhibition of matrix metalloproteinases. By binding to the active site of these enzymes through its hydroxamate group, marimastat prevents substrate access and subsequent proteolytic activity.

Process Details:

  • Upon administration, marimastat competes with natural substrates for binding at the active site of MMPs.
  • This inhibition leads to decreased degradation of extracellular matrix components, thereby reducing tumor invasion and metastasis.
  • The compound has also demonstrated neuroprotective effects by inhibiting MMP-9 activity in neuronal cells .
Physical and Chemical Properties Analysis

Marimastat exhibits several notable physical and chemical properties:

  1. Solubility: Marimastat is soluble in dimethyl sulfoxide at concentrations exceeding 10 mM. It is also soluble in other organic solvents but has limited water solubility .
  2. Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions (e.g., below -20°C) to maintain integrity over time .
  3. Bioavailability: The pharmacokinetic profile shows that marimastat exhibits linear pharmacokinetics with significant absorption from the gastrointestinal tract when administered orally .
Applications

Marimastat has been investigated for various scientific applications:

  1. Cancer Therapy: Due to its ability to inhibit tumor progression by blocking MMP activity, marimastat has been evaluated as a potential treatment for different types of cancer including pancreatic and gastric cancers .
  2. Neuroscience Research: Its effects on matrix metalloproteinases have implications in neurological studies, particularly regarding seizure activity and neuroprotection against excitotoxic damage .
  3. Drug Development: Marimastat serves as a model compound for developing new inhibitors targeting MMPs using structure-based drug design approaches .
Molecular Mechanisms of Matrix Metalloproteinase (MMP) Inhibition

Structural Basis of Broad-Spectrum MMP Inhibition

Marimastat (BB-2516) is a synthetic peptidomimetic compound featuring a hydroxamic acid functional group that enables potent, competitive inhibition of MMPs. Its design mimics natural peptide substrates, allowing it to bind reversibly to the catalytic zinc ion (Zn²⁺) at the active site of MMPs via a bidentate chelation mechanism. This interaction disrupts the enzyme's ability to hydrolyze extracellular matrix components [1] [5].

Competitive Binding Dynamics with MMP Subtypes

Marimastat exhibits broad-spectrum activity against multiple MMP subtypes, with varying inhibitory potencies (Table 1). Its binding affinity is highest for gelatinases (MMP-2 and MMP-9), critical for degrading type IV collagen in basement membranes. Molecular dynamics simulations reveal that marimastat's P1' biphenylalkyl side chain occupies the S1' hydrophobic pocket of MMP-2/9, enhancing selectivity. For stromelysins (MMP-3) and matrilysin (MMP-7), marimastat achieves inhibition by sterically blocking substrate access to the catalytic cleft. Notably, its inhibition of membrane-type MMP-14 disrupts activation of pro-MMP-2, amplifying its anti-proteolytic effects [1] [9].

Table 1: Marimastat's Inhibition Constants (IC₅₀) Against Key MMP Subtypes

MMP SubtypePrimary SubstratesIC₅₀ (nM)Biological Impact
MMP-2 (Gelatinase A)Collagen IV, Gelatin5–10Blocks basement membrane degradation
MMP-9 (Gelatinase B)Collagen IV, Elastin6–12Suppresses leukocyte infiltration
MMP-7 (Matrilysin)Fibronectin, Laminin50–100Reduces tumor cell migration
MMP-14 (MT1-MMP)Collagen I, Pro-MMP-220–40Inhibits pro-MMP-2 activation

Peptidomimetic Design and Zinc-Chelating Properties

The core scaffold of marimastat (N⁴-[(2S)-2-(hydroxycarbamoyl)-1-oxopropyl]-L-leucyl-N-methyl-L-phenylalaninamide) incorporates three strategic elements:

  • A C-terminal hydroxamate group (–CONHOH) that chelates Zn²⁺ with sub-micromolar affinity, displacing the catalytically essential water molecule [5].
  • A central leucine-phenylalanine dipeptide analog that mimics collagen cleavage sites, enabling substrate-like binding to the MMP active site [2].
  • An N-terminal methyl-phenylalanine cap that enhances lipophilicity and oral bioavailability.This design achieves a dissociation constant (Kd) of 1.2 nM for MMP-9, as confirmed by isothermal titration calorimetry studies [5].

Modulation of Extracellular Matrix (ECM) Remodeling Pathways

Suppression of Tumor Microenvironment Proteolysis

Marimastat impedes tumor-driven ECM degradation by inhibiting MMP-mediated cleavage of collagen, laminin, and proteoglycans. In glioblastoma models, marimastat (10 μM) reduced collagen degradation by 72% and laminin fragmentation by 68% within 48 hours, as quantified by mass spectrometry of tumor-conditioned media [4] [9]. This preserves physical barriers against metastasis and disrupts fibrin-dependent tumor cell migration. Additionally, marimastat inhibits MMP-9-mediated release of ECM-bound growth factors (e.g., FGF-2, TGF-β), starving tumors of proliferative signals [5].

Inhibition of Angiogenic Signaling via VEGF and Integrin Pathways

Marimastat directly targets MMP-9-driven angiogenesis by:

  • Blocking MMP-9-mediated release of soluble VEGF from the ECM, reducing VEGF bioavailability by >60% in endothelial cell co-cultures [5].
  • Preventing MMP-2/9 cleavage of integrin αvβ3 ligands (e.g., osteopontin), disrupting endothelial cell adhesion and tube formation (Table 2) [2].In vivo, marimastat (25 mg/kg/day) reduced microvessel density by 55% in pancreatic tumor xenografts, correlating with diminished perfusion on contrast-enhanced MRI [5].

Table 2: Marimastat's Effects on Angiogenic Parameters in Tumor Models

ParameterModel SystemMarimastat TreatmentReduction vs. Control
VEGF-A secretionOvarian cancer spheroids10 μM, 72 h68% (p < 0.01)
Endothelial tube formationHUVEC/MMP-9 co-culture5 μM, 24 h74% (p < 0.001)
Microvessel densityPancreatic xenografts25 mg/kg/day, 14 d55% (p < 0.05)

Cross-Talk with Intracellular Signaling Networks

Downregulation of Notch Pathway Effectors (Hes1, Hes5)

Marimastat indirectly suppresses Notch signaling by inhibiting ADAM17 (a disintegrin and metalloproteinase 17), which cleaves Notch receptors to release the transcriptionally active NICD domain. In hepatocellular carcinoma cells, marimastat (5 μM) reduced:

  • Hes1 mRNA by 48% (qRT-PCR)
  • Hes5 promoter activity by 52% (luciferase assay)
  • Nuclear NICD by 60% (immunoblotting) [3] [7].This occurs via marimastat's blockade of ADAM17-mediated Notch shedding, not direct Notch inhibition. Consequently, marimastat-treated cells exhibit decreased stemness markers (Nanog, Oct4) and impaired tumor sphere formation [7].

Interaction with TGF-β and Wnt Signaling Cascades

Marimastat modulates TGF-β/Wnt crosstalk through ECM-dependent mechanisms:

  • TGF-β sequestration: By inhibiting MMP-2/9, marimastat prevents proteolytic activation of latent TGF-β complexes, reducing Smad2/3 phosphorylation by 40–65% in dermal fibroblasts [5] [8].
  • Wnt pathway regulation: Marimastat upregulates DKK1 (a Wnt antagonist) by 2.1-fold and suppresses nuclear β-catenin by 58% in scleroderma models. This occurs via diminished MMP-7 cleavage of E-cadherin, which normally releases β-catenin for nuclear translocation [8].These effects disrupt the TGF-β/Wnt feedforward loop that drives myofibroblast differentiation and collagen synthesis (Table 3) [5] [8].

Table 3: Marimastat-Induced Modulation of TGF-β/Wnt Pathway Components

Signaling ComponentChange with MarimastatFunctional Consequence
Phospho-Smad2/3↓ 65%Attenuated fibroblast-to-myofibroblast transition
Nuclear β-catenin↓ 58%Suppressed fibrotic gene transcription
Dickkopf-1 (DKK1)↑ 2.1-foldEnhanced Wnt pathway inhibition
α-SMA expression↓ 70%Reduced contractile activity of myofibroblasts

Properties

CAS Number

154039-60-8

Product Name

Marimastat

IUPAC Name

(2R,3S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide

Molecular Formula

C15H29N3O5

Molecular Weight

331.41 g/mol

InChI

InChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21)/t9-,10+,11-/m1/s1

InChI Key

OCSMOTCMPXTDND-OUAUKWLOSA-N

SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C

Solubility

3.38e+00 g/L

Synonyms

BB-2516; BB2516; BB 2516; TA-2516; TA2516; TA 2516; Marimastat.

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@H](C(=O)NC)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.